molecular formula C11H13ClN2O B1585300 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine CAS No. 64614-48-8

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B1585300
CAS No.: 64614-48-8
M. Wt: 224.68 g/mol
InChI Key: UNUHFUYOKPBTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-chloro-5-(piperidin-1-ylcarbonyl)pyridine, which accurately reflects its structural composition and substitution pattern. The Chemical Abstracts Service has assigned the registry number 64614-48-8 to this compound, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature variations found in the chemical literature include 2-chloro-5-(piperidine-1-carbonyl)pyridine and 2-chloro-5-(1-piperidinylcarbonyl)pyridine, which represent equivalent structural descriptions using different formatting conventions.

The compound belongs to the broader class of halogenated pyridine derivatives, specifically categorized as a chloropyridine substituted with a piperidine carbonyl group at the 5-position. The systematic classification places this molecule within the heterocyclic aromatic compounds family, characterized by the presence of a six-membered pyridine ring containing one nitrogen atom. The piperidine moiety represents a saturated six-membered ring containing nitrogen, connected to the pyridine core through a carbonyl linkage, establishing an amide functional group.

The molecular designation follows standard chemical nomenclature protocols, where the numbering system begins with the nitrogen atom of the pyridine ring as position 1, proceeding sequentially around the ring. The chlorine substituent occupies position 2, adjacent to the pyridine nitrogen, while the piperidine carbonyl group is positioned at the 5-position, creating a 1,4-relationship between the two substituents. This specific substitution pattern significantly influences the compound's chemical reactivity and physical properties.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is established as C₁₁H₁₃ClN₂O, representing a composition of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely determined as 224.69 grams per mole, providing essential information for stoichiometric calculations and analytical determinations. The compound exhibits a relatively compact molecular structure with a moderate degree of complexity arising from the combination of aromatic and aliphatic components.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(C1=CN=C(Cl)C=C1)N2CCCCC2, which provides a linear encoding of the molecular connectivity. This notation clearly delineates the carbonyl group connecting the pyridine ring to the piperidine moiety, with the chlorine atom positioned ortho to the pyridine nitrogen. The InChI key MFCD02944038 serves as an additional molecular identifier, facilitating database searches and structural comparisons.

Molecular Property Value
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.69 g/mol
CAS Registry Number 64614-48-8
MDL Number MFCD02944038
SMILES Notation O=C(C1=CN=C(Cl)C=C1)N2CCCCC2

Structural isomerism considerations reveal multiple possible arrangements of the constituent atoms while maintaining the same molecular formula. Positional isomers could theoretically exist through alternative placement of the chlorine substituent at positions 3, 4, or 6 of the pyridine ring, each resulting in distinct chemical and physical properties. Similarly, the piperidine carbonyl group could occupy different positions on the pyridine ring, generating regioisomers with varied reactivity patterns. The specific 2-chloro-5-substitution pattern represents one of several possible constitutional isomers within this molecular framework.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of this compound reveals important structural parameters that govern its three-dimensional molecular geometry and intermolecular interactions. The compound exists as crystalline powder under standard conditions, indicating an ordered solid-state structure with specific packing arrangements. The crystalline form typically exhibits stability at room temperature when properly stored under sealed conditions, suggesting robust intermolecular forces maintaining the crystal lattice.

Single crystal analysis of related pyridine-carbonyl compounds provides insights into the expected conformational preferences of this molecular system. The pyridine ring maintains planarity characteristic of aromatic systems, while the piperidine ring adopts a chair conformation typical of saturated six-membered rings. The carbonyl group serves as a crucial conformational determinant, influencing the relative orientation between the aromatic and aliphatic ring systems through electronic and steric effects.

Intermolecular interactions in the crystal lattice likely involve hydrogen bonding patterns between the carbonyl oxygen and hydrogen atoms from adjacent molecules. The chlorine substituent contributes to the overall molecular dipole moment and may participate in halogen bonding interactions with neighboring molecules in the crystal structure. These non-covalent interactions significantly influence the compound's melting point, solubility characteristics, and solid-state stability.

The molecular conformation is further influenced by the electronic properties of the pyridine nitrogen, which can participate in coordination interactions or hydrogen bonding as an electron donor. The spatial arrangement of the piperidine carbonyl group relative to the pyridine ring affects the overall molecular shape and potential for intermolecular associations. Computational modeling studies of similar compounds suggest that the preferred conformation minimizes steric clashes while optimizing electronic interactions between the functional groups.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the pyridine ring protons, which appear in the aromatic region between 7-9 parts per million due to the deshielding effect of the aromatic ring system. The piperidine ring protons generate a complex multipicity pattern in the aliphatic region between 1-4 parts per million, reflecting the different chemical environments of the methylene groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of distinct carbon environments. The carbonyl carbon appears significantly downfield, typically around 170 parts per million, due to the electron-withdrawing nature of the oxygen atom. The pyridine ring carbons exhibit characteristic chemical shifts influenced by the nitrogen atom and chlorine substituent, while the piperidine carbons appear in the aliphatic region with patterns reflecting their specific positions within the ring system.

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as molecular fingerprints for functional group identification. The carbonyl stretching vibration appears as a strong absorption band around 1700 wavenumbers, providing definitive evidence for the amide functionality. The aromatic carbon-carbon stretching vibrations generate multiple bands in the 1400-1600 wavenumber region, while the carbon-chlorine stretching vibration contributes to the fingerprint region below 1000 wavenumbers.

Spectroscopic Technique Key Observations Diagnostic Value
Proton Nuclear Magnetic Resonance Aromatic signals 7-9 ppm, Aliphatic signals 1-4 ppm Ring system confirmation
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon ~170 ppm, Aromatic carbons variable Structural connectivity
Infrared Spectroscopy Carbonyl stretch ~1700 cm⁻¹, Aromatic stretches 1400-1600 cm⁻¹ Functional group identification
Mass Spectrometry Molecular ion 224.69 m/z, Characteristic fragmentation Molecular weight confirmation

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak appears at mass-to-charge ratio 224.69, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the piperidine moiety and chlorine atom, generating diagnostic fragment ions that support structural assignments. Electrospray ionization techniques facilitate the generation of protonated molecular ions for accurate mass determination and structural confirmation.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-5-4-9(8-13-10)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUHFUYOKPBTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357653
Record name (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64614-48-8
Record name (6-Chloropyridin-3-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Substitution on 2-Chloro-5-(chloromethyl)pyridine

One established method involves reacting piperidine with 2-chloro-5-(chloromethyl)pyridine under basic conditions to substitute the chloromethyl group with a piperidinylmethyl group, which can be further oxidized or converted to the carbonyl derivative if needed.

  • Reaction Conditions: Potassium carbonate as base in acetonitrile solvent, heating to promote substitution.
  • Yield: Approximately 85% reported for the related 2-chloro-5-(piperidin-1-ylmethyl)pyridine, a close structural analog.

This approach provides a straightforward nucleophilic substitution pathway, although further oxidation or functional group transformation is required to obtain the carbonyl derivative.

Multi-Step Synthesis via Pyrimidine Derivatives (Patent CN107400113A)

A more complex but efficient synthetic route involves the preparation of 2-chloro-pyrimidine derivatives bearing piperidinyl groups, which can be adapted for pyridine analogs with similar substitution patterns.

The synthetic sequence includes:

  • Bromination: Starting from 2-chloropyrimidine, bromination at the 5-position using bromine in acetic acid under reflux conditions.
  • Coupling Reaction: Low-temperature (-78 °C) coupling of the bromo intermediate with N-benzylpiperidine ketone in tetrahydrofuran.
  • Elimination Reaction: Treatment with concentrated hydrochloric acid in ethanol under reflux to induce elimination and formation of the piperidinyl-substituted intermediate.
  • Catalytic Hydrogenation: Debenzylation via hydrogenation using palladium on carbon catalyst in methanol at room temperature to yield the final piperidinyl-substituted product.
Step Reagents/Catalysts Solvent Temperature Reaction Time Notes
Bromination Bromine Acetic acid Reflux (~118 °C) Overnight Introduces bromine at 5-position
Coupling N-benzylpiperidine ketone, n-BuLi Tetrahydrofuran -78 °C 4 hours total Forms piperidinyl alcohol intermediate
Elimination Concentrated HCl Ethanol Reflux (~78 °C) 4 hours Converts alcohol to tetrahydropyridine
Catalytic Hydrogenation Pd/C, H2 Methanol Room temperature 24 hours Removes benzyl protecting group

This method yields the piperidinyl-substituted chloro-pyrimidine with high selectivity and purity, and it can be adapted for pyridine analogs with appropriate modifications.

Reaction Conditions and Optimization

  • Solvents: Acetic acid, tetrahydrofuran, ethanol, and methanol are commonly used solvents at different stages to optimize solubility and reaction rates.
  • Temperature Control: Critical for selectivity, especially during coupling (-78 °C) and elimination (reflux) steps.
  • Catalysts: Palladium on carbon is effective for hydrogenation and debenzylation.
  • Bases and Additives: Potassium carbonate facilitates nucleophilic substitution in simpler methods.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Yield (%) Advantages Limitations
Nucleophilic substitution 2-Chloro-5-(chloromethyl)pyridine Piperidine, K2CO3, acetonitrile 85 Simple, direct substitution Requires further oxidation
Multi-step pyrimidine route 2-Chloropyrimidine Br2, n-BuLi, N-benzylpiperidine ketone, HCl, Pd/C Not specified High selectivity, adaptable Multi-step, low temperature step

Research Findings and Notes

  • The nucleophilic substitution method offers a direct route but may need additional steps to convert the piperidinylmethyl to piperidinylcarbonyl.
  • The multi-step method from pyrimidine derivatives, although more complex, provides a controlled approach to install the piperidinylcarbonyl group with high regioselectivity.
  • Reaction temperatures and solvents critically influence the reaction outcome, especially in coupling and elimination steps.
  • The use of protective groups (e.g., benzyl) and their subsequent removal via catalytic hydrogenation is a common strategy to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-substituted pyridines.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include reduced pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
This compound has garnered attention for its potential therapeutic applications. It has been investigated as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer. The piperidine moiety is known for its ability to enhance bioactivity and selectivity towards biological targets, making it a valuable scaffold in drug design .

Biological Activities
Research indicates that derivatives of 2-chloro-5-(piperidin-1-ylcarbonyl)pyridine exhibit a range of biological activities, including:

  • Antimicrobial properties : Several studies have reported its effectiveness against various bacterial strains.
  • Anticancer activity : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation in vitro .
  • Neuroprotective effects : The compound may also play a role in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. It can undergo various reactions such as:

  • Nucleophilic substitution : The chloro group can be replaced by nucleophiles, facilitating the formation of more complex molecules.
  • Reduction and oxidation reactions : Under suitable conditions, this compound can be reduced or oxidized to yield derivatives with varied functional groups .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionTypical Conditions
Nucleophilic SubstitutionReplacement of the chloro group with nucleophilesBase-catalyzed conditions
ReductionConversion to amines or alcoholsSodium borohydride in methanol
OxidationFormation of ketones or aldehydesPotassium permanganate in acidic medium

Case Studies and Research Findings

Several studies highlight the utility of this compound in drug discovery:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal showed that compounds derived from this structure had potent antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications to enhance efficacy .

Case Study 3: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of piperidine derivatives, including this compound. The results indicated potential benefits in models of Alzheimer's disease, suggesting that these compounds could inhibit amyloid-beta aggregation .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among analogs:

Compound Name Substituent at Pyridine 5-Position Molecular Formula Molecular Weight (g/mol) Key Structural Notes
2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine Piperidinylcarbonyl (-CONC₅H₁₀) C₁₁H₁₃ClN₂O 224.69 Amide linkage enhances polarity
2-Chloro-5-((4-methylpiperidin-1-yl)methyl)pyridine (4-Methylpiperidinyl)methyl (-CH₂NC₅H₉CH₃) C₁₂H₁₆ClN₂ 229.72 (calc.) Methyl group increases lipophilicity
2-Chloro-5-(trifluoromethyl)pyridine Trifluoromethyl (-CF₃) C₆H₃ClF₃N 181.55 (calc.) Strong electron-withdrawing group
2-Chloro-5-(chloromethyl)pyridine Chloromethyl (-CH₂Cl) C₆H₅Cl₂N 162.02 Reactive site for further substitution
2-Chloro-5-(pyridin-4-yl)pyridine Pyridin-4-yl C₁₀H₇ClN₂ 190.63 Aromatic conjugation enhances rigidity
4-[(6-Chloropyridin-3-yl)carbonyl]morpholine Morpholinylcarbonyl (-CONC₄H₈O) C₁₀H₁₁ClN₂O₂ 226.66 Oxygen in morpholine improves solubility

Physicochemical Properties

  • Polarity: The piperidinylcarbonyl group in the target compound introduces hydrogen-bonding capability, increasing water solubility compared to non-polar substituents like trifluoromethyl or propan-2-yl .
  • Lipophilicity (LogP) :
    • 2-Chloro-5-(trifluoromethyl)pyridine (LogP ~2.1, estimated) is more lipophilic than the target compound (LogP ~1.5, estimated) due to the hydrophobic CF₃ group .
    • 2-Chloro-5-(chloromethyl)pyridine (LogP ~1.8) balances reactivity and moderate lipophilicity .
  • Melting Points : Data for the target compound are unavailable, but analogs like 2-chloro-5-(4-propylbenzoyl)pyridine (MW 259.73) may exhibit higher melting points due to crystalline aromatic interactions .

Biological Activity

2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and reviews.

Chemical Structure

This compound features a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a piperidin-1-ylcarbonyl group. The structural formula can be represented as follows:

C11H12ClN3O\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}_3\text{O}

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Activity

The compound has shown promising antimicrobial effects, particularly against resistant strains of bacteria. Studies report minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Mycobacterium tuberculosis, indicating its potential as a treatment for tuberculosis . Additionally, it exhibits activity against Gram-positive bacteria, suggesting broader antimicrobial applications.

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It suppresses the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated immune cells. This activity is critical for developing treatments for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Signaling Pathways : The compound interferes with various cellular signaling pathways that regulate cell growth and survival, particularly in cancer cells.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress, contributing to its anti-inflammatory effects.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsMIC ValuesReferences
AnticancerInduces apoptosis in cancer cell linesNot applicable
AntimicrobialEffective against M. tuberculosis0.5 - 4 µg/mL
Anti-inflammatoryReduces IL-6 and TNF-alpha productionNot applicable

Case Studies

  • Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity.
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of M. tuberculosis, showing significant reduction in bacterial load in vitro, suggesting its potential for further development as an antitubercular agent .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

Chlorination of pyridine derivatives at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions (70–100°C) to introduce the chloro group .

Functionalization at the 5-position via coupling reactions. For example, amidation with piperidine-1-carbonyl chloride using a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Key Optimization Parameters:

  • Catalyst loading : 5–10 mol% Pd for efficient coupling .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Temperature control : Higher temperatures (≥80°C) improve yields but may increase side reactions.

Q. What spectroscopic and crystallographic techniques are used for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent positions (e.g., chloro, piperidinylcarbonyl). For example, the 5-position carbonyl carbon appears at ~165–170 ppm in ¹³C NMR .
    • 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
  • X-ray Crystallography :
    • Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths/angles and spatial arrangement. A typical protocol involves data collection at 100 K with Mo-Kα radiation .
  • Mass Spectrometry (HRMS) :
    • ESI-HRMS verifies molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .

Advanced Research Questions

Q. How can researchers address contradictions in enantiomer-specific biological activity data?

Methodological Answer: Contradictions arise due to stereochemical effects on target binding. For example, (R)-enantiomers may show higher potency than (S)-forms (e.g., ABT-594 vs. its S-enantiomer ). To resolve discrepancies:

Chiral Separation :

  • Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to isolate enantiomers .

Biological Assays :

  • Conduct dose-response studies (IC₅₀/EC₅₀) on isolated enantiomers. For ABT-594, the R-enantiomer exhibited 10-fold higher analgesic activity in mouse models .

Molecular Docking :

  • Simulate binding modes with targets (e.g., nicotinic acetylcholine receptors) using software like AutoDock Vina to explain stereoselectivity .

Table 1: Enantiomer Activity Comparison (Example from ABT-594 )

EnantiomerEC₅₀ (Analgesic Activity, nM)Peripheral Side Effects (ED₅₀, mg/kg)
(R)-50.8>30
(S)-47.212

Q. How can regioselectivity challenges in substitution reactions be mitigated?

Methodological Answer: Regioselectivity issues arise due to competing sites for electrophilic/nucleophilic attack. Strategies include:

Directing Groups :

  • Use temporary protecting groups (e.g., Boc on piperidine) to block undesired positions during synthesis .

Catalyst Design :

  • Pd-based catalysts with bulky ligands (e.g., t-BuXPhos) favor coupling at the 5-position by steric hindrance .

Solvent Effects :

  • Non-polar solvents (toluene) favor thermodynamic control, while polar solvents (DMF) favor kinetic pathways .

Case Study :
In 2-Chloro-5-(trifluoromethyl)pyridine synthesis, vapor-phase chlorination at 300°C with β-picoline and Cl₂ achieves >90% regioselectivity for the 5-position .

Q. What safety protocols are critical for handling halogenated pyridine derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) :
    • Nitrile gloves, lab coat, and goggles (splash-proof) .
  • Ventilation :
    • Use fume hoods with ≥100 fpm face velocity to minimize inhalation risks .
  • Spill Management :
    • Neutralize spills with sodium bicarbonate, then absorb with vermiculite .
  • Toxicology Monitoring :
    • Regular screening for respiratory irritation (RADS risk) and dermatitis .

Note : 2-Chloro-5-(chloromethyl)pyridine is classified as a Corrosive Solid (UN3261) , requiring Category II packaging for transport .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Methodological Answer:

Core Modifications :

  • Replace the chloro group with fluoro to enhance metabolic stability (e.g., 2-Fluoro-5-(piperidin-1-ylcarbonyl)pyridine) .

Piperidine Substitution :

  • Introduce methyl groups to the piperidine ring to improve lipophilicity (logP) and blood-brain barrier penetration .

Bioisosteric Replacement :

  • Swap the carbonyl group with sulfonamide (e.g., 2-Chloro-5-(piperidin-1-ylsulfonyl)pyridine) to modulate target affinity .

Table 2: SAR Trends in Pyridine Derivatives

ModificationEffect on PotencyExample Compound
Chloro → FluoroIncreased metabolic stability2-Fluoro-5-(trifluoromethyl)pyridine
Piperidine methylationEnhanced CNS penetration5-Chloro-2-(3-methylpiperidin-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.